molecular formula C17H17F2NO2 B5879585 N-[2-(difluoromethoxy)phenyl]-4-(propan-2-yl)benzamide

N-[2-(difluoromethoxy)phenyl]-4-(propan-2-yl)benzamide

Cat. No.: B5879585
M. Wt: 305.32 g/mol
InChI Key: ILDHDTWEEIKLCK-UHFFFAOYSA-N
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Description

N-[2-(difluoromethoxy)phenyl]-4-(propan-2-yl)benzamide is a synthetic organic compound with the molecular formula C17H19F2NO. This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a benzamide structure. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(difluoromethoxy)phenyl]-4-(propan-2-yl)benzamide typically involves the following steps:

    Formation of the Difluoromethoxy Phenyl Intermediate: The initial step involves the introduction of the difluoromethoxy group to the phenyl ring. This can be achieved through a nucleophilic substitution reaction where a suitable difluoromethoxy reagent reacts with a halogenated phenyl compound under basic conditions.

    Coupling with Benzamide: The intermediate is then coupled with a benzamide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(difluoromethoxy)phenyl]-4-(propan-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(difluoromethoxy)phenyl]-4-(propan-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: In biological research, the compound is studied for its potential interactions with various biomolecules. It can be used as a probe to investigate enzyme activities and protein-ligand interactions.

    Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. It is investigated for its ability to modulate biological pathways and its potential as a drug candidate.

    Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(difluoromethoxy)phenyl]-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(difluoromethoxy)phenyl]-4-(propan-2-yl)benzamide is unique due to the presence of both the difluoromethoxy group and the benzamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers enhanced stability and reactivity, which are advantageous in both research and industrial settings.

Properties

IUPAC Name

N-[2-(difluoromethoxy)phenyl]-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO2/c1-11(2)12-7-9-13(10-8-12)16(21)20-14-5-3-4-6-15(14)22-17(18)19/h3-11,17H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDHDTWEEIKLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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